3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including antiplasmodial, anticancer, and antimicrobial properties. Structurally, it features:
- 4-(furan-2-yl) substituent: Introduces an oxygen-containing heterocycle, increasing polarity and influencing electronic properties.
- N-(4-methylphenyl) carboxamide: A hydrophobic moiety that may improve membrane permeability.
Properties
IUPAC Name |
3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-15-5-9-17(10-6-15)28-25(30)24-23(27)22-19(21-4-3-13-32-21)14-20(29-26(22)33-24)16-7-11-18(31-2)12-8-16/h3-14H,27H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWRGOLBFYJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound was found to inhibit cdk8, which plays a crucial role in cell cycle regulation.
Mode of Action
It is suggested that the mechanism of action is most likely mediated through cdk8 inhibition.
Biochemical Pathways
Given its potential inhibition of cdk8, it may impact pathways related to cell cycle regulation.
Result of Action
Given its potential inhibition of cdk8, it may have effects on cell cycle regulation.
Biological Activity
The compound 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 455.5 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N3O3S |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 897832-03-0 |
Antiviral Activity
Recent studies have explored the antiviral properties of compounds similar to thieno[2,3-b]pyridines. For example, certain derivatives have shown significant inhibition of viral replication in cell lines. In one study, compounds containing furan and pyridine rings demonstrated enhanced activity against the Tobacco Mosaic Virus (TMV), suggesting that structural modifications can lead to improved antiviral efficacy .
Antitumor Activity
The compound's potential as an anticancer agent has also been investigated. Thieno[2,3-b]pyridine derivatives are known to inhibit various cancer cell lines. A study evaluated the cytotoxic effects of similar compounds on lung cancer cell lines (A549 and NCI-H1975) using the MTT assay. The results indicated that certain substitutions at the 4-position of the thieno ring significantly increased cytotoxicity, with some compounds achieving IC50 values below 1 μM .
Case Study: EGFR Inhibition
In research focused on epidermal growth factor receptor (EGFR) inhibitors, derivatives of thieno[2,3-b]pyridine were synthesized and tested for their inhibitory effects on EGFR kinase activity. One compound showed an IC50 value of 13 nM against EGFR L858R/T790M mutations, highlighting the potential of thieno derivatives in targeted cancer therapies .
The proposed mechanism of action for these compounds involves interaction with key enzymes or receptors involved in viral replication and tumor growth. For instance, the ability to inhibit reverse transcriptase and other kinases suggests that these compounds may interfere with critical signaling pathways in cancer cells and viral life cycles.
Summary of Biological Activities
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Tobacco Mosaic Virus | Not specified | |
| Antitumor | A549 Cell Line | <1 μM | |
| Antitumor | NCI-H1975 Cell Line | 13 nM |
Additional Insights
Research has also indicated that structural modifications can enhance biological activity. For example, replacing specific functional groups or altering substituents on the thieno ring can lead to increased potency against specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar thieno[2,3-b]pyridine derivatives:
*Calculated based on substituents; †Estimated using PubChem’s molecular weight calculator.
Key Observations:
Substituent Effects on Polarity :
- The target compound’s furan-2-yl group introduces an oxygen atom, likely increasing polarity compared to purely aromatic substituents (e.g., phenyl or methylphenyl in ). This may improve aqueous solubility but reduce membrane permeability.
- In contrast, trifluoromethyl () or adamantyl () groups enhance lipophilicity, favoring blood-brain barrier penetration.
N-(4-methylphenyl) in the target compound offers steric bulk compared to smaller substituents like N-(4-fluorophenyl) (), which may affect binding pocket interactions.
Synthetic Challenges :
- Introducing the furan-2-yl moiety may require specialized reagents (e.g., furan-containing aldehydes or Grignard reagents), as seen in the synthesis of furan-substituted heterocycles ().
- Yields for analogous compounds range from 37% to 87% (), suggesting moderate efficiency for similar protocols.
Research Findings and Implications
- Antiplasmodial Activity: Thieno[2,3-b]pyridines with 4-aryl and N-aryl carboxamide groups exhibit antiplasmodial activity (IC₅₀: 0.5–5 µM) against Plasmodium falciparum . The target compound’s furan substituent may modulate parasite membrane interaction.
- Thermal Stability : Melting points for related compounds exceed 250°C (), indicating high thermal stability, a desirable trait for drug formulation.
- Structural Uniqueness : The combination of furan-2-yl , 4-methoxyphenyl , and N-(4-methylphenyl) distinguishes the target compound from analogs with trifluoromethyl () or cyclopenta-fused rings ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
